Methyl Alpha-D-Arabinofuranoside

描述

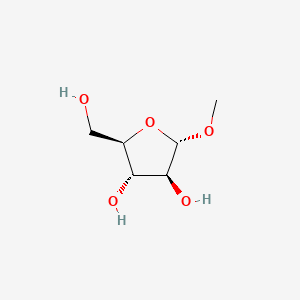

Methyl Alpha-D-Arabinofuranoside is a chemical compound with the molecular formula C6H12O5 It is a derivative of arabinose, a five-carbon sugar, and exists in the furanose form

准备方法

Synthetic Routes and Reaction Conditions: Methyl Alpha-D-Arabinofuranoside can be synthesized through the methylation of arabinose. The process typically involves the use of methanol and an acid catalyst to facilitate the reaction. The reaction conditions often include heating the mixture to promote the formation of the furanoside ring structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as crystallization or chromatography are employed to obtain the desired purity.

化学反应分析

Types of Reactions: Methyl Alpha-D-Arabinofuranoside undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of arabinonic acid or arabinose derivatives.

Reduction: Formation of arabinitol.

Substitution: Formation of various substituted arabinofuranosides.

科学研究应用

Structural Biology and Conformational Analysis

Methyl alpha-D-arabinofuranoside serves as a model compound for studying the conformations of furanose rings. Research has utilized molecular dynamics simulations and computational methods to analyze its flexibility and conformational preferences. For instance, studies employing the AMBER force field have demonstrated that a thorough understanding of the rotamer populations around the hydroxymethyl group requires extensive simulation times (up to 200 ns) to achieve convergence in results .

Key Findings:

- Molecular Dynamics Simulations: These simulations help predict rotamer populations and provide insights into puckering angles and amplitudes of furanosides .

- NMR Studies: Coupling experimental NMR data with computational methods has led to a better understanding of the structural characteristics of this compound and its derivatives, facilitating studies on larger oligosaccharides .

Mycobacterial Cell Wall Research

This compound is crucial in studying the polysaccharide components of mycobacterial cell walls, particularly in relation to arabinogalactan and lipoarabinomannan structures. These components are vital for understanding the pathogenicity of organisms such as Mycobacterium tuberculosis. Research has synthesized oligoarabinofuranoside-containing glycolipids to investigate their biological activity against mycobacteria .

Case Study:

- Inhibition Studies: Glycolipids containing arabinofuranoside trisaccharides have shown inhibitory effects on the growth of Mycobacterium tuberculosis, highlighting the potential of this compound derivatives as therapeutic agents .

Drug Delivery Systems

This compound has been explored in the development of liposomal drug delivery systems. These systems leverage its properties to enhance drug efficacy and reduce side effects. The incorporation of arabinofuranosides into liposomal formulations has been shown to improve drug delivery across biological barriers, such as the blood-brain barrier, making it a promising candidate for targeted therapies .

Applications in Drug Delivery:

- Enhanced Drug Efficacy: Liposomal formulations containing this compound derivatives have demonstrated improved pharmacokinetics and reduced adverse reactions in clinical trials .

- Targeted Delivery: The ability of liposomes to encapsulate various pharmaceutical agents allows for specific targeting of infected tissues, which is especially beneficial in cancer and infectious disease treatments .

Synthesis and Derivatives

The synthesis of this compound derivatives has been pivotal in expanding its applications. Various synthetic pathways have been developed to create branched and linear oligosaccharides that maintain biological activity while enhancing stability and solubility.

Synthesis Approaches:

- Glycosylation Reactions: These reactions are utilized to create complex structures that mimic natural polysaccharides found in bacterial cell walls, facilitating further biological studies .

- Modification for Enhanced Activity: Derivatives are often modified to improve their interaction with biological targets, leading to increased efficacy against pathogens like Mycobacterium tuberculosis .

作用机制

The mechanism of action of Methyl Alpha-D-Arabinofuranoside involves its interaction with specific enzymes and molecular targets. In biological systems, it can be hydrolyzed by enzymes such as arabinofuranosidases, leading to the release of arabinose. This process is crucial in the metabolism of arabinose-containing polysaccharides. The compound’s effects are mediated through its participation in metabolic pathways involving carbohydrate processing.

相似化合物的比较

- Methyl Beta-D-Arabinofuranoside

- Methyl Alpha-D-Xylopyranoside

- Methyl Beta-D-Xylopyranoside

Comparison: Methyl Alpha-D-Arabinofuranoside is unique due to its specific furanose ring structure and the configuration of its hydroxyl groups. Compared to its beta-anomer, it exhibits different reactivity and interaction with enzymes. The presence of the furanose ring distinguishes it from pyranose forms like Methyl Alpha-D-Xylopyranoside, which have a six-membered ring structure.

生物活性

Methyl Alpha-D-Arabinofuranoside (Methyl α-D-Ara) is a significant compound in the study of glycosides and their biological activities, particularly in relation to mycobacterial infections. This article explores its synthesis, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

Methyl α-D-Arabinofuranoside is a glycoside with the chemical formula . It is synthesized from D-arabinose through various chemical methods, including the formation of oligoarabinofuranosides. These compounds are critical for understanding the structure and function of mycobacterial cell walls, which contain lipoarabinomannans (LAM) and mycolyl arabinogalactan-peptidoglycan complexes .

Antimicrobial Properties

Research indicates that Methyl α-D-Ara exhibits significant antimicrobial activity, particularly against Mycobacterium smegmatis. Studies have shown that glycolipids containing arabinofuranoside structures can inhibit bacterial growth, sliding motility, and biofilm formation. The presence of both the lipidic portion and arabinofuranoside is essential for this biological activity .

Table 1: Summary of Biological Activities of Methyl α-D-Ara

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations have been employed to study the conformational flexibility of Methyl α-D-Ara. These studies reveal that the compound can adopt multiple ring conformations, which may influence its biological interactions. The simulations indicate that significant time (up to 200 ns) is required to achieve convergence in rotamer populations, providing insights into the compound's structural dynamics .

Study on Mycobacterial Interactions

A notable study focused on synthetic glycolipids containing arabinofuranosides, including Methyl α-D-Ara, demonstrated their inhibitory effects on Mycobacterium tuberculosis growth. The research highlighted how these compounds could disrupt the integrity of mycobacterial cell walls, leading to potential therapeutic applications against tuberculosis .

Glycolipid Interaction with Surfactant Proteins

Another significant finding involves the interaction of arabinofuranoside-containing glycolipids with pulmonary surfactant proteins such as SP-A. This interaction suggests a role for these compounds in modulating immune responses, potentially influencing lung health in individuals exposed to mycobacterial pathogens .

属性

IUPAC Name |

(2R,3S,4S,5S)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALRCAPFICWVAQ-ZXXMMSQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@@H]([C@H](O1)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。